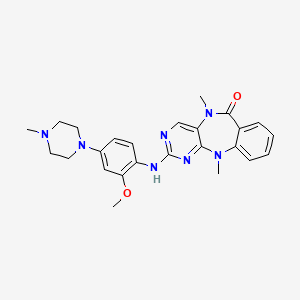
Erk5-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
ERK5-IN-1 的合成涉及多个步骤,包括制备关键中间体及其随后的偶联反应。 最后一步涉及制备的中间体的偶联,形成所需的 this compound 化合物 . This compound 的工业生产方法可能涉及优化反应条件,例如温度、压力和溶剂选择,以最大限度地提高产量和纯度 .
化学反应分析
科学研究应用
Therapeutic Potential in Cancer Treatment
Research indicates that targeting ERK5 with inhibitors like Erk5-IN-1 may provide therapeutic benefits in various cancer types:
- Breast Cancer : Studies have shown that high levels of ERK5 are predictive markers for metastatic breast cancer. Inhibition of ERK5 can reduce the proliferation of triple-negative breast cancer cells, suggesting its potential as a therapeutic target .
- Lung and Pancreatic Cancer : Preclinical studies demonstrated that knocking out ERK5 in genetically engineered mouse models resulted in fewer tumors compared to controls. Furthermore, combining this compound with MEK inhibitors showed synergistic effects on tumor inhibition in KRAS-mutated lung and pancreatic cancers .
- Endometrial Cancer : Recent findings indicate that ERK5 inhibitors can suppress tumor growth in endometrial cancer xenografts, highlighting their potential for treating this malignancy .
Pharmacokinetics and Selectivity
This compound exhibits favorable pharmacokinetic properties:
In terms of selectivity, this compound has a KINOMEscan selectivity score indicating minimal off-target effects on other kinases such as LRRK2 and BRD4 . This specificity is crucial for minimizing side effects while maximizing therapeutic efficacy.
Table 1: Summary of Key Studies Involving this compound
| Study | Cancer Type | Findings | |
|---|---|---|---|
| Study A | Breast Cancer | High ERK5 levels correlate with metastasis; this compound reduces cell proliferation | Supports ERK5 as a target for therapy |
| Study B | Lung Cancer | Knockout models show reduced tumor incidence; combination with MEK inhibitors enhances effect | Suggests potential for combination therapies |
| Study C | Endometrial Cancer | Inhibitor reduces tumor growth in xenograft models | Validates use in specific cancer types |
作用机制
相似化合物的比较
生物活性
Erk5-IN-1 is a selective inhibitor of the Extracellular Signal-Regulated Kinase 5 (ERK5), a member of the mitogen-activated protein kinase (MAPK) family. This compound has garnered attention due to its potential therapeutic applications in various cancers and its unique biological activities.
- Chemical Name : 11-Cyclopentyl-2-[[2-ethoxy-4-[[4-(4-methyl-1-piperazinyl)-1-piperidinyl]carbonyl]phenyl]amino]-5,11-dihydro-5-methyl-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one
- CAS Number : 1435488-37-1
- Purity : ≥98%
This compound inhibits ERK5 activity by targeting its autophosphorylation and enzymatic functions. It has an EC50 value of 90 nM for inhibiting EGFR-induced ERK5 autophosphorylation and an IC50 value of 162 nM for ERK5 enzymatic activity. Notably, it exhibits at least a 30-fold selectivity for ERK5 over LRRK2 in cell-based assays, making it a promising candidate for therapeutic applications without significant off-target effects .
Role in Cancer
The MEK5/ERK5 signaling pathway is implicated in various cancer types, with elevated ERK5 levels associated with poor prognosis and tumor progression. Studies have shown that:
- Prostate Cancer : Inhibition of ERK5 significantly reduces the motility and invasive capabilities of prostate cancer cells (PC3) in vitro and decreases metastasis formation in vivo .
- Melanoma : Genetic silencing or pharmacological inhibition of ERK5 results in reduced growth of melanoma cells, regardless of BRAF mutation status. This suggests that ERK5 is a critical player in melanoma progression .
- Non-Small Cell Lung Cancer (NSCLC) : Research indicates that ERK5 mediates pro-tumorigenic phenotypes in NSCLC, with its inhibition leading to decreased tumor growth and improved responses to therapies targeting other pathways .
Cardiovascular Development
ERK5 is essential for cardiovascular development. Knockout studies have demonstrated that loss of ERK5 leads to significant defects in heart development and endothelial integrity, ultimately resulting in embryonic lethality . In vitro studies suggest that ERK5 is crucial for preventing apoptosis and mediating shear stress signaling in endothelial cells.
Study on Melanoma
A pivotal study by Tusa et al. (2018) highlighted the role of ERK5 in melanoma. The researchers observed that pharmacological inhibition of the MEK5/ERK5 pathway led to substantial reductions in tumor growth in xenograft models, emphasizing the potential of this compound as a therapeutic agent against melanoma .
Study on Prostate Cancer
In another study focusing on prostate cancer, downregulation or inhibition of ERK5 was shown to impair cell motility and invasion significantly. The findings suggest that targeting the MEK5/ERK5 pathway could be a viable strategy for treating advanced prostate cancer .
Summary Table of Biological Activities
属性
IUPAC Name |
2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N7O2/c1-29-11-13-32(14-12-29)17-9-10-19(22(15-17)34-4)27-25-26-16-21-23(28-25)30(2)20-8-6-5-7-18(20)24(33)31(21)3/h5-10,15-16H,11-14H2,1-4H3,(H,26,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTPGANIPBKTNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













